(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1107658-77-4
VCID: VC2844421
InChI: InChI=1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1
SMILES: CC1CC(CN1)O.Cl
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride

CAS No.: 1107658-77-4

Cat. No.: VC2844421

Molecular Formula: C5H12ClNO

Molecular Weight: 137.61 g/mol

* For research use only. Not for human or veterinary use.

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride - 1107658-77-4

Specification

CAS No. 1107658-77-4
Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
IUPAC Name (3S,5S)-5-methylpyrrolidin-3-ol;hydrochloride
Standard InChI InChI=1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1
Standard InChI Key YPSDRILWPNPXQJ-FHAQVOQBSA-N
Isomeric SMILES C[C@H]1C[C@@H](CN1)O.Cl
SMILES CC1CC(CN1)O.Cl
Canonical SMILES CC1CC(CN1)O.Cl

Introduction

Chemical Identity and Structure

Molecular Information

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride is a five-membered nitrogen-containing heterocyclic compound with the following properties:

ParameterValue
CAS Number1107658-77-4
Molecular FormulaC₅H₁₂ClNO
Molecular Weight137.61 g/mol
SMILES NotationCl.C[C@H]1CC@HCN1

The compound features a pyrrolidine ring with a methyl substituent at the 5-position and a hydroxyl group at the 3-position, both with S stereochemistry .

Stereochemistry

The compound contains two stereogenic centers at positions 3 and 5, both with S configuration. This specific stereochemical arrangement (3S,5S) distinguishes it from its diastereomers such as (3S,5R) and (3R,5S) variants, which possess different spatial arrangements of the methyl and hydroxyl groups . The stereochemistry is crucial for its biological activity and applications in asymmetric synthesis.

Physical and Chemical Properties

Physical Characteristics

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride typically appears as a crystalline solid at room temperature. Commercial samples are available with purity levels ranging from 95% to 97% . The compound's physical state makes it suitable for laboratory handling and storage.

Solubility and Stability

As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form. This property facilitates its use in aqueous reaction systems and biological assays . The salt form also contributes to improved stability, though proper storage conditions are essential for maintaining its integrity.

Computational Chemical Properties

Computational analysis provides valuable insights into the compound's behavior:

PropertyValue
Topological Polar Surface Area (TPSA)32.26 Ų
LogP0.1509
Hydrogen Bond Acceptors2
Hydrogen Bond Donors2
Rotatable Bonds0

These parameters indicate the compound's moderate polarity and hydrogen bonding capacity, which influence its interactions with biological systems and its reactivity in chemical transformations .

Applications and Uses

Pharmaceutical Research

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride serves as a valuable chiral building block in pharmaceutical research due to its well-defined stereochemistry. The pyrrolidine ring is found in numerous bioactive compounds and drugs, making this derivative particularly useful for structure-activity relationship studies .

Organic Synthesis

In organic synthesis, the compound functions as a versatile intermediate for creating more complex molecules. Its hydroxyl group provides a handle for further functionalization through esterification, etherification, or oxidation reactions, while the secondary amine can participate in alkylation, acylation, or coupling reactions .

ClassificationDetails
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

These classifications indicate that the compound requires appropriate handling precautions .

Related Compounds

Stereoisomers

Several stereoisomers of this compound exist, each with distinct properties:

  • (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride (CAS: 1107658-78-5) - A diastereomer with different spatial arrangement

  • (3R,5S)-5-methylpyrrolidin-3-ol hydrochloride (CAS: 1107658-76-3) - Another diastereomer with inverted stereochemistry at the 3-position

These related compounds differ in their three-dimensional structures, potentially leading to different biological activities and reactivity patterns.

Structural Analogs

Structurally related compounds include:

  • (3S,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (CAS: 2763741-17-7) - Contains an additional dimethylaminomethyl group

  • (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride (CAS: 107746-24-7) - Features a hydroxymethyl group instead of a methyl group

These analogs illustrate the structural diversity within this class of compounds and highlight various functional group modifications that can be made to the basic pyrrolidine scaffold.

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